Ervamycine
Overview
Description
Scientific Research Applications
Ervamycine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
Target of Action
Ervamycine, also known as Eravacycline, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most of those bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .
Mode of Action
This compound disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the incorporation of amino acid residues into elongating peptide chains . In general, this compound is bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis); however, in vitro bactericidal activity has been shown against certain strains of Escherichia coli and Klebsiella pneumoniae .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, this compound prevents the incorporation of amino acid residues into elongating peptide chains . This disrupts the normal protein synthesis process, leading to the inhibition of bacterial growth.
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic efficacy
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, which leads to the inhibition of bacterial growth and proliferation . This makes this compound effective against a wide range of bacteria, including those resistant to other antibiotics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that gene-environment interactions can play a crucial role in the efficacy of drugs . Therefore, factors such as the presence of other drugs, the patient’s diet, and the specific strain of bacteria could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Ervamycine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP3A4, which is involved in the metabolism of many drugs . This compound acts as an inhibitor of this enzyme, thereby affecting the metabolic rate of substrates processed by CYP3A4. Additionally, this compound binds to certain proteins, altering their conformation and function, which can impact various biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . This compound also affects gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and metabolic processes . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as CYP3A4, inhibiting their activity and preventing the metabolism of their substrates . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound influences gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound can degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of enzymes involved in the biosynthesis of secondary metabolites, such as alkaloids and flavonoids . This compound also affects the levels of key metabolites, such as amino acids and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is influenced by factors such as blood flow, tissue binding affinity, and membrane permeability . Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to the cytoplasm, nucleus, and other organelles, depending on the cell type and physiological conditions . The localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments. This subcellular localization is essential for this compound to interact with its target biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ervamycine can be synthesized through a series of chemical reactions involving the precursor compounds found in Vinca herbacea. The synthetic route typically involves the extraction of the plant material followed by purification and isolation of the alkaloid . The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested and subjected to solvent extraction to isolate the alkaloid. The crude extract is then purified using chromatographic techniques to obtain pure this compound . The industrial process is designed to maximize yield and maintain the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Ervamycine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane, and controlled temperature conditions.
Major Products Formed:
Comparison with Similar Compounds
Ervamycine can be compared with other similar alkaloid compounds, such as:
Vincristine: Another alkaloid derived from Vinca species, known for its anticancer properties.
Vinblastine: Similar to Vincristine, used in cancer treatment.
Tabersonine: A precursor to Vincristine and Vinblastine, with similar chemical properties.
Uniqueness: this compound is unique due to its specific chemical structure and the range of biological activities it exhibits.
Properties
IUPAC Name |
methyl (1R,12R,19S)-12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-21-8-5-10-24-11-9-22(20(21)24)16-7-6-14(26-2)12-17(16)23-18(22)15(13-21)19(25)27-3/h5-8,12,20,23H,4,9-11,13H2,1-3H3/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXBRBWRPNGGEZ-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032205 | |
Record name | 16-Methoxytabersonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27773-39-3 | |
Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5α,12R,19α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27773-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16-Methoxytabersonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERVAMYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX294XSR6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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